molecular formula C13H11IN2O3 B2864959 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide CAS No. 317377-56-3

1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide

Cat. No. B2864959
CAS RN: 317377-56-3
M. Wt: 370.146
InChI Key: BGQVGLDWQCKJJG-UHFFFAOYSA-M
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Description

“1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide” is a chemical compound with the CAS Number: 317377-56-3 . It has a molecular weight of 370.15 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11N2O3.HI/c16-13(10-14-7-2-1-3-8-14)11-5-4-6-12(9-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Magneto-Structural Correlation in Iodide Salts of Pyridinium

Research into iodide salts of pyridinium derivatives, such as 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide, has revealed significant insights into their magneto-structural correlations. Studies have shown that the interaction between the iodide ion and the pyridinium ring varies with the length of the N-alkyl chain, affecting the material's magnetic properties. Specifically, the position of the iodide ion relative to the pyridinium ring influences whether the compound exhibits antiferromagnetic or ferromagnetic behavior. This understanding is crucial for the development of new materials with tailored magnetic properties for various technological applications (Awaga et al., 1994).

Structural and Charge Distributions in Pyridinium Salts

Further investigations into the structure and charge distributions of pyridinium salts, including those with nitro-substituted derivatives, have provided valuable information on their electron density distribution. The introduction of a nitro group in compounds such as this compound does not fundamentally alter the geometry but induces significant changes in electron distribution. These changes can affect the compound's reactivity and interactions, making such studies essential for understanding and designing materials with specific electronic properties (Tafeenko et al., 1996).

Photocatalytic and Fluorescence Properties

Research into the photocatalytic and fluorescence properties of pyridinium iodides, including derivatives like this compound, has led to the discovery of novel applications in areas such as sensing, imaging, and environmental remediation. These compounds can exhibit unique photoinduced electron transfer mechanisms, significantly enhancing their fluorescence in specific conditions. Such properties make them valuable for developing new optical materials and sensors capable of detecting various environmental and biological targets (Görner, 2011).

Applications in Organic Synthesis and Catalysis

The versatility of this compound and related compounds extends to organic synthesis and catalysis. These materials have been explored for their role in facilitating various chemical reactions, including the synthesis of antineoplastic drugs and spiropyran derivatives. Their ability to act as catalysts or intermediates in these reactions highlights their potential in pharmaceutical manufacturing and the development of novel organic materials (Cao et al., 2014); (Moosavi‐Zare et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an appropriate waste disposal facility) .

properties

IUPAC Name

1-(3-nitrophenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2O3.HI/c16-13(10-14-7-2-1-3-8-14)11-5-4-6-12(9-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQVGLDWQCKJJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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